molecular formula C23H25ClN4O2 B11225148 N-(2-chlorobenzyl)-1-(3-ethoxyquinoxalin-2-yl)piperidine-4-carboxamide

N-(2-chlorobenzyl)-1-(3-ethoxyquinoxalin-2-yl)piperidine-4-carboxamide

Cat. No.: B11225148
M. Wt: 424.9 g/mol
InChI Key: MCEWHLRBNNNMKL-UHFFFAOYSA-N
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Description

N-[(2-chlorophenyl)methyl]-1-(3-ethoxyquinoxalin-2-yl)piperidine-4-carboxamide is a complex organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring, a quinoxaline moiety, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-chlorophenyl)methyl]-1-(3-ethoxyquinoxalin-2-yl)piperidine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoxaline Moiety: The quinoxaline ring is synthesized through the condensation of an o-phenylenediamine derivative with a suitable diketone under acidic conditions.

    Introduction of the Piperidine Ring: The piperidine ring is introduced via a cyclization reaction involving a suitable amine and a carbonyl compound.

    Attachment of the Chlorophenyl Group: The chlorophenyl group is attached through a nucleophilic substitution reaction, where a chlorophenyl halide reacts with a nucleophile.

    Final Coupling: The final step involves coupling the quinoxaline and piperidine intermediates under appropriate conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-[(2-chlorophenyl)methyl]-1-(3-ethoxyquinoxalin-2-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at the chlorophenyl and quinoxaline moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogenated reagents and nucleophiles under controlled temperature and pH conditions.

Major Products Formed

    Oxidation: Formation of quinoxaline oxides and piperidine N-oxides.

    Reduction: Formation of reduced quinoxaline and piperidine derivatives.

    Substitution: Formation of substituted quinoxaline and chlorophenyl derivatives.

Scientific Research Applications

N-[(2-chlorophenyl)methyl]-1-(3-ethoxyquinoxalin-2-yl)piperidine-4-carboxamide has been explored for various scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of N-[(2-chlorophenyl)methyl]-1-(3-ethoxyquinoxalin-2-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[(2-chlorophenyl)methyl]-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridin-5-amine
  • N-[(2-chlorophenyl)methyl]-1-(3-ethoxyquinoxalin-2-yl)piperidine-4-carboxamide

Uniqueness

N-[(2-chlorophenyl)methyl]-1-(3-ethoxyquinoxalin-2-yl)piperidine-4-carboxamide stands out due to its unique combination of a piperidine ring, quinoxaline moiety, and chlorophenyl group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C23H25ClN4O2

Molecular Weight

424.9 g/mol

IUPAC Name

N-[(2-chlorophenyl)methyl]-1-(3-ethoxyquinoxalin-2-yl)piperidine-4-carboxamide

InChI

InChI=1S/C23H25ClN4O2/c1-2-30-23-21(26-19-9-5-6-10-20(19)27-23)28-13-11-16(12-14-28)22(29)25-15-17-7-3-4-8-18(17)24/h3-10,16H,2,11-15H2,1H3,(H,25,29)

InChI Key

MCEWHLRBNNNMKL-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC2=CC=CC=C2N=C1N3CCC(CC3)C(=O)NCC4=CC=CC=C4Cl

Origin of Product

United States

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